
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound has a chloromethyl group attached to the third carbon and an ethyl group attached to the first nitrogen of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole typically involves the chloromethylation of 1-ethyl-1H-1,2,4-triazole. One common method includes the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used under appropriate conditions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield 3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
3-(bromomethyl)-1-ethyl-1H-1,2,4-triazole: Contains a bromomethyl group, which can undergo similar reactions but with different reactivity compared to the chloromethyl group.
Uniqueness
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and ethyl groups on the triazole ring makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Propriétés
Formule moléculaire |
C5H8ClN3 |
|---|---|
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-5(3-6)8-9/h4H,2-3H2,1H3 |
Clé InChI |
IHBVTDDVHKFOHJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC(=N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


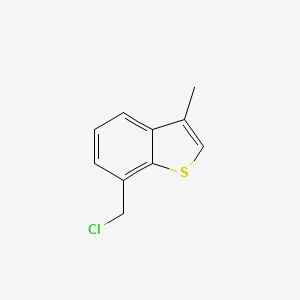
![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
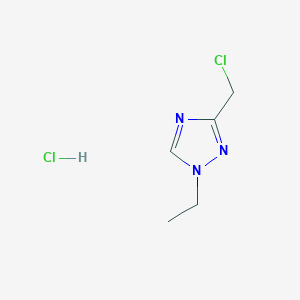
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
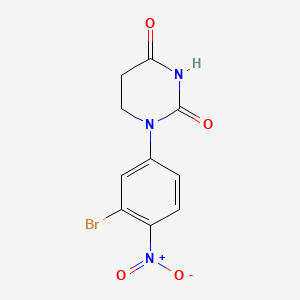
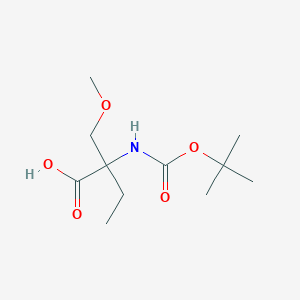
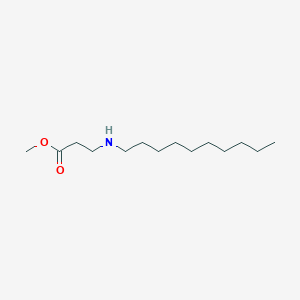
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
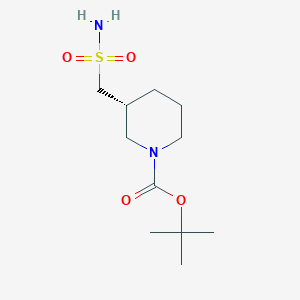

![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
